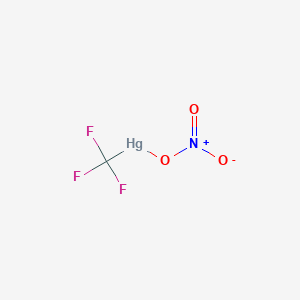
Mercury, (nitrate-O)(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, (nitrate-O)(trifluoromethyl)-, also known by its chemical formula CF₃HgNO₃, is a compound that combines the unique properties of mercury with the trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Métodos De Preparación
The synthesis of Mercury, (nitrate-O)(trifluoromethyl)- typically involves the reaction of mercury compounds with trifluoromethylating agents. One common method is the reaction of mercury(II) nitrate with trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Análisis De Reacciones Químicas
Mercury, (nitrate-O)(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of mercury hydroxide and trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Mercury, (nitrate-O)(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of materials that require the unique properties of the trifluoromethyl group, such as certain polymers and coatings.
Mecanismo De Acción
The mechanism by which Mercury, (nitrate-O)(trifluoromethyl)- exerts its effects is primarily through the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize or destabilize certain intermediates in chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application, but generally, the trifluoromethyl group plays a crucial role in modulating the compound’s behavior.
Comparación Con Compuestos Similares
Mercury, (nitrate-O)(trifluoromethyl)- can be compared to other trifluoromethylated mercury compounds, such as bis(trifluoromethyl)mercury. While both compounds contain the trifluoromethyl group, their reactivity and applications can differ significantly. For example, bis(trifluoromethyl)mercury is often used in different types of organic synthesis reactions compared to Mercury, (nitrate-O)(trifluoromethyl)-. Other similar compounds include trifluoromethylated organometallic compounds, which also exhibit unique reactivity due to the presence of the trifluoromethyl group.
Conclusion
Mercury, (nitrate-O)(trifluoromethyl)- is a compound with unique properties and a wide range of applications in scientific research and industry Its synthesis, reactivity, and mechanism of action are influenced by the presence of the trifluoromethyl group, making it a valuable compound for various applications
Propiedades
Número CAS |
461-40-5 |
|---|---|
Fórmula molecular |
CF3HgNO3 |
Peso molecular |
331.60 g/mol |
Nombre IUPAC |
nitrooxy(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.NO3/c2-1(3)4;;2-1(3)4/q;+1;-1 |
Clave InChI |
CSZWXWHPMBTSEB-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Hg]O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


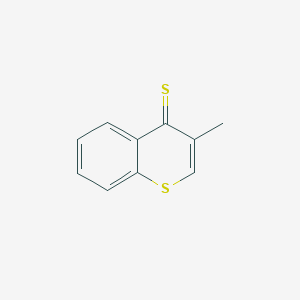

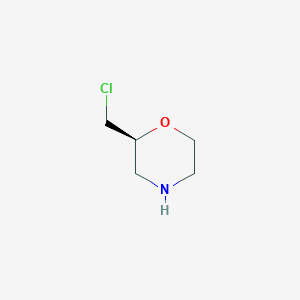
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
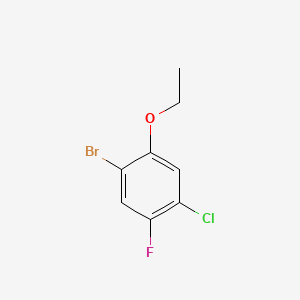

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

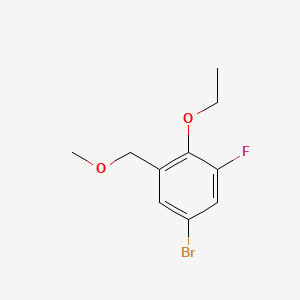
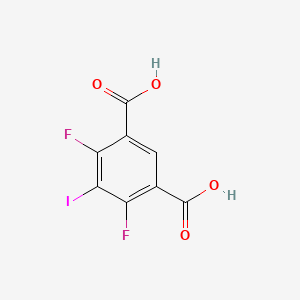


![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
